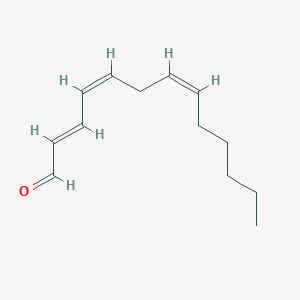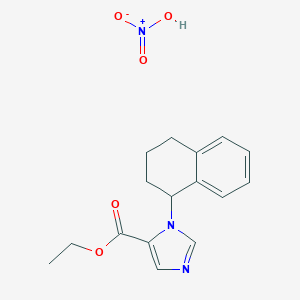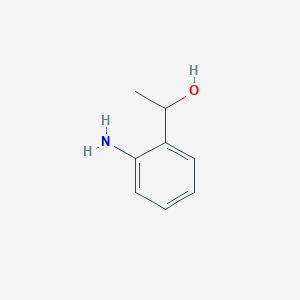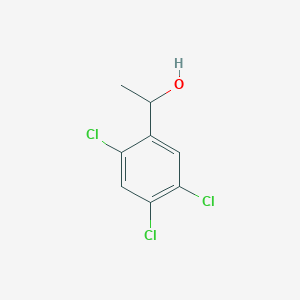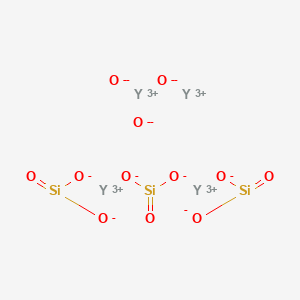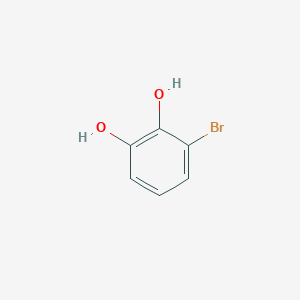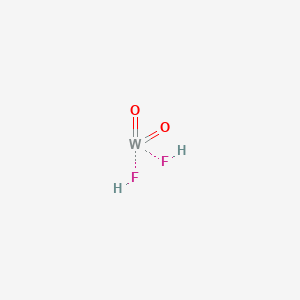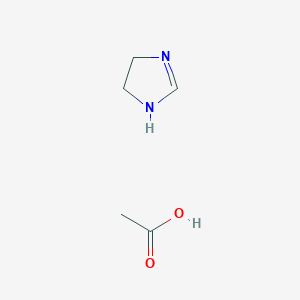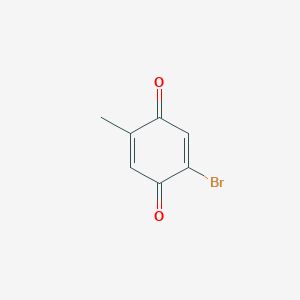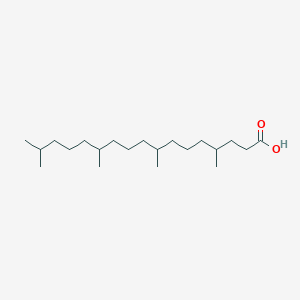
4,8,12,16-Tetramethylheptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,12,16-Tetramethylheptadecanoic acid (TMHA) is a branched chain fatty acid that has gained significant attention in the scientific community due to its unique properties. TMHA is a synthetic fatty acid that has been used in various scientific research applications, including the study of lipid metabolism, insulin resistance, and obesity.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Stereochemistry
The enzymatic transformations involving acids similar to 4,8,12,16-tetramethylheptadecanoic acid are of significant interest. For example, Rodriguez et al. (2002) investigated the stereochemical aspects of an enzymatic 1,4-dehydrogenation reaction, focusing on the conversion of (Z)-11-tetradecenoic acid to (E,E)-10,12-tetradecadienoic acid. This study provides insights into the mechanistic aspects of enzyme reactions involving complex fatty acids, which could be relevant for understanding the enzymatic pathways involving 4,8,12,16-tetramethylheptadecanoic acid (Rodríguez, Clapés, Camps, & Fabriàs, 2002).
Synthesis and Characterization
The synthesis and isolation of compounds structurally related to 4,8,12,16-tetramethylheptadecanoic acid are crucial for various applications. Rufai et al. (2019) demonstrated the optimization and isolation of 4,8,12,16-tetramethylheptadecan-4-olide from Deinbollia pinnata, showcasing methods for extracting and purifying complex organic molecules from natural sources (Rufai, Basar, & Sani, 2019).
Quantum Dot Enhancement
Yang‐Hsiang Chan et al. (2010) explored the use of 16-mercaptohexadecanoic acid capped CdSe quantum dots for ultrasensitive copper(II) detection. This research highlights the potential of fatty acid derivatives in enhancing the luminescence of quantum dots, which could be extrapolated to similar compounds like 4,8,12,16-tetramethylheptadecanoic acid for advanced sensing applications (Yang‐Hsiang Chan et al., 2010).
Antioxidant and Enzyme Inhibition
Compounds structurally related to 4,8,12,16-tetramethylheptadecanoic acid have been studied for their antioxidant and enzyme inhibition properties. Sokmen et al. (2014) examined the antiurease, antielastase, and antioxidant activities of monohydroxy tetradecanoic acid isomers, highlighting the potential of fatty acids in pharmaceutical and cosmetic industries (Sokmen, Hasdemir, Yusufoglu, & Yanardag, 2014).
Applications in Organic Electronics
Fatty acids and their derivatives play a role in organic electronics. Huang et al. (2011) discussed the use of perylene-3,4,9,10-tetracarboxylic acid diimides, a class of compounds that can be related to 4,8,12,16-tetramethylheptadecanoic acid, in various applications such as organic photovoltaic devices and transistors (Huang, Barlow, & Marder, 2011).
Eigenschaften
CAS-Nummer |
10339-79-4 |
|---|---|
Produktname |
4,8,12,16-Tetramethylheptadecanoic acid |
Molekularformel |
C21H42O2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
4,8,12,16-tetramethylheptadecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21(22)23/h17-20H,6-16H2,1-5H3,(H,22,23) |
InChI-Schlüssel |
ORMFWDWAJNERRN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCC(=O)O |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCC(=O)O |
Andere CAS-Nummern |
10339-79-4 |
Physikalische Beschreibung |
Solid |
Synonyme |
4,8,12,16-tetramethylheptanoic acid THMD |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



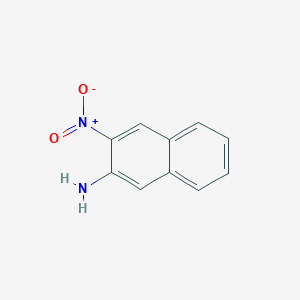

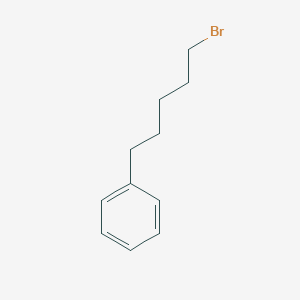
![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
